molecular formula C16H18N4O B2790431 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797222-36-6

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2790431
CAS No.: 1797222-36-6
M. Wt: 282.347
InChI Key: KSBJQVVARCDXGD-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. This synthetic small molecule features a benzamide moiety linked to a 4-(pyrrolidin-1-yl)pyrimidine scaffold, a structural motif prevalent in pharmacologically active compounds. The 4-(pyrrolidin-1-yl)pyrimidine core is recognized as a privileged structure in kinase inhibitor design, serving as an efficient scaffold that can mimic the adenine moiety of ATP and interact with the hinge region of kinase active sites . Compounds bearing this structural framework have demonstrated potent inhibitory activity against various therapeutic targets. Research indicates that molecules incorporating the 4-(pyrrolidin-1-yl)pyrimidine structure have shown promising activity as Polo-like kinase 4 (PLK4) inhibitors, which are being investigated for their potential in cancer therapeutics . Additionally, structurally related 2-aminopyrimidine derivatives have been explored as inhibitors in other disease contexts, including inflammatory conditions and viral infections, highlighting the versatility of this chemical scaffold . The integration of the pyrrolidine moiety, a common feature in many FDA-approved drugs, enhances the drug-like properties of the molecule and may contribute to target binding affinity and selectivity . This compound is offered exclusively for research applications in chemical biology and drug discovery. It is intended for in vitro studies only, including target validation, enzymatic assays, structure-activity relationship (SAR) investigations, and mechanism of action studies. Researchers value this compound for its potential as a chemical tool to probe biological pathways and as a starting point for the development of novel therapeutic agents. Handle with appropriate safety precautions in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBJQVVARCDXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including kinase inhibitors (e.g., imatinib) and BChE inhibitors. Below is a detailed comparison:

Structural Analogues in Kinase Inhibition
Compound Name Structure Key Substituents Molecular Weight (g/mol) log P Target Reference
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide Pyrimidine-pyrrolidine-benzamide Pyrrolidine, benzamide ~340 (estimated) ~3.5 (estimated) N/A (hypothetical kinase/BChE) N/A
Imatinib 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide Methylpiperazine, pyridinylpyrimidine 493.6 4.38 BCR-ABL, DDR1/2 kinases
Flumbatinib 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl, methylpiperazine 592.5 (estimated) 5.2 (estimated) Tyrosine kinases

Key Observations :

  • Pyrrolidine vs. Piperazine : The pyrrolidine group in the target compound replaces the methylpiperazine in imatinib and flumbatinib. Pyrrolidine’s smaller size and reduced basicity (pKa ~11) compared to piperazine (pKa ~9.8) may alter solubility and target engagement .
  • Benzamide Positioning: Unlike imatinib, which has a benzamide linked to a pyridinylpyrimidine-aminophenyl group, the target compound’s benzamide is directly attached to the pyrimidine-pyrrolidine scaffold. This may reduce steric hindrance for binding to smaller enzymatic pockets .
Analogues in Cholinesterase Inhibition

describes benzamide derivatives with anti-Aβ aggregation activity, including 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (Compound 7) and 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide (Compound 8). These compounds share:

  • Pyrrolidine/ethylpyrrolidine substituents : Enhance lipophilicity (log P ~2.5–3.0) and BChE selectivity .
  • Benzamide linkage: Critical for hydrogen bonding with catalytic residues in BChE .

Physicochemical and Pharmacokinetic Properties

Property This compound Imatinib Flumbatinib Compound 7 (BChE inhibitor)
Molecular Weight ~340 493.6 ~592.5 ~420
log P ~3.5 (estimated) 4.38 ~5.2 2.8
pKa Pyrrolidine N: ~11 8.07 (piperazine) N/A Pyrrolidine N: ~11
Solubility Moderate (pyrrolidine enhances aqueous solubility vs. piperazine) Low (requires mesylate salt formulation) Very low Moderate
Bioavailability Likely high (flexible pyrrolidine improves absorption) 98% (with salt) Unknown Moderate

Key Notes:

  • The target compound’s lower molecular weight and log P compared to imatinib/flumbatinib suggest better solubility and oral bioavailability .
  • Pyrrolidine’s higher pKa than piperazine may reduce protonation in physiological pH, limiting ionic interactions with kinase ATP-binding pockets but enhancing passive diffusion .

Hypothetical Target Engagement and Selectivity

  • Kinase Inhibition : The pyrimidine-pyrrolidine scaffold resembles ATP-competitive kinase inhibitors (e.g., EGFR inhibitors in ). However, the absence of a pyridinyl group (critical for imatinib’s BCR-ABL binding) may shift selectivity to other kinases like DDR1/2 .
  • BChE Inhibition : Analogues in achieve IC50 values of 0.5–2.0 µM for BChE. The target compound’s simplified structure may retain moderate BChE activity (~5–10 µM) but with reduced off-target effects .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of pyrrolidine and pyrimidine derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide, with the molecular formula C12H18N4OC_{12}H_{18}N_4O. Its structure features a benzamide moiety linked to a pyrimidine ring substituted with a pyrrolidine group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O
IUPAC NameN-[(4-pyrrolidin-1-yl)pyrimidin-2-yl)methyl]benzamide
CAS Number2329237-19-4
SolubilitySoluble in DMSO and ethanol

The mechanism by which this compound exerts its effects involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and modulate receptor activities. For instance, it may act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can influence signaling pathways by acting as an agonist or antagonist at certain receptors.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine and pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The potential for this compound to act against resistant strains makes it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

In vitro studies have demonstrated that related compounds possess anticancer properties. For example, certain pyrimidine derivatives have shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity . The mechanism often involves the inhibition of critical pathways such as poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair processes in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several benzamide derivatives similar to this compound, revealing potent antibacterial activity against S. aureus with MIC values lower than conventional antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies : Another investigation focused on the anticancer effects of pyrimidine derivatives on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling a pyrrolidine-substituted pyrimidine intermediate with a benzamide derivative. Key steps include:

  • Nucleophilic substitution : Reacting 4-chloropyrimidine with pyrrolidine to introduce the pyrrolidin-1-yl group .
  • Reductive amination or alkylation : Linking the pyrimidine core to the benzamide via a methylene bridge using reagents like NaBH4 or DMF as a solvent .
  • Solvent and temperature : Reactions often use polar aprotic solvents (e.g., DMF, ethanol) at 60–100°C to enhance yield .
    • Optimization : Statistical tools like ANOVA and Duncan’s test can validate reproducibility and optimize variables (e.g., molar ratios, catalysts) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR spectroscopy : Assigns proton environments (e.g., pyrrolidine NH, pyrimidine aromatic protons) and confirms regiochemistry .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous pyrimidine-benzamide hybrids (e.g., monoclinic crystal system with P21/n space group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology :

  • Systematic substitution : Modify the pyrrolidine ring (e.g., introduce methyl or fluorine groups) and benzamide substituents (e.g., methoxy, trifluoromethyl) to assess impact on target binding .
  • Biological assays : Use enzyme inhibition or cell viability assays to correlate structural changes with activity. For example, trifluoromethyl groups enhance metabolic stability in related compounds .
    • Data Interpretation : Compare IC50 values across derivatives and apply computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Resolution Strategies :

  • Replicate experiments : Ensure consistency in assay conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., univariate ANOVA) to identify outliers .
  • Control variables : Standardize solvent purity (≥99%) and storage conditions (−20°C for DMSO stock solutions) to minimize batch variability .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET prediction : Use SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .
    • Key Parameters : LogP values (~2.5–3.5) and topological polar surface area (TPSA) (~70 Ų) indicate moderate blood-brain barrier penetration .

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